N-(4-Ethylphenyl)-1H-pyrazol-4-amine
Description
N-(4-Ethylphenyl)-1H-pyrazol-4-amine is a pyrazole-derived amine featuring a 4-ethylphenyl substituent at the pyrazole ring’s 4-position. Its structural features, including the ethyl group’s electron-donating effects and the aromatic pyrazole core, influence its physicochemical and biological properties.
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-3-5-10(6-4-9)14-11-7-12-13-8-11/h3-8,14H,2H2,1H3,(H,12,13) |
InChI Key |
OVPXWXITBDBGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Ethylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 4-ethylphenylhydrazine with 1,3-diketones under acidic or basic conditions. One common method is the cyclization of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Substitution Reactions
The amino group (-NH₂) at position 4 of the pyrazole ring participates in nucleophilic substitution. Common reagents include:
-
Acid chlorides (e.g., acetyl chloride) for acylation
-
Alkyl halides (e.g., methyl iodide) for alkylation under basic conditions
Alkylation
Examples include methylation or ethylation of the amino group to form N-alkyl derivatives, which modify the compound’s physicochemical properties and biological activity.
Acylation
Reaction with acylating agents (e.g., benzoyl chloride) introduces aromatic or aliphatic acyl groups, enhancing the compound’s lipophilicity.
Cyclization
The pyrazole ring can undergo further cyclization with α,β-unsaturated carbonyl compounds to form fused heterocycles. For example, reactions with benzaldehydes or coumarins yield fused pyran derivatives under solvent-free or catalytic conditions .
Catalyst Comparison
A study comparing catalysts for pyrazole synthesis under reflux conditions in ethanol reveals:
| Catalyst (10 mol%) | Time (h) | Yield (%) |
|---|---|---|
| Nano ZnO | 6 | 55 |
| I₂ | 6 | 55 |
| AcOH | 5 | 50 |
| No catalyst | 4 | 34 |
| Data adapted from RSC Publishing |
Aldehyde Reactivity
The compound reacts with aromatic aldehydes (e.g., 4-ethylbenzaldehyde) to form substituted pyran derivatives. Example yields:
| Aldehyde Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|
| 4-Et-C₆H₄ | 79 | 210–212 |
| 4-NO₂-C₆H₄ | 89 | 217–218 |
| 3-Cl-C₆H₄ | 85 | 254–256 |
| Data from RSC Publishing |
Key Structural and Reactivity Insights
The ethylphenyl substituent at position 4 influences reactivity by:
-
Steric Effects : Reducing nucleophilic attack at the amino group
-
Electronic Effects : Donating electron density to the pyrazole ring, enhancing stability
Scientific Research Applications
Chemistry: N-(4-Ethylphenyl)-1H-pyrazol-4-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new pharmaceuticals, particularly as an anti-inflammatory and antimicrobial agent.
Medicine: The compound’s pharmacological properties make it a candidate for drug development. It is being investigated for its potential to treat various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with N-(4-Ethylphenyl)-1H-pyrazol-4-amine, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.
Pyrazole-4-amine Derivatives
- N-(Pyridin-3-yl)-1H-pyrazol-4-amine (Table 2, entry 2k ): Structure: Replaces the 4-ethylphenyl group with pyridin-3-yl. Synthesis: Palladium-catalyzed amination of 4-bromo-1H-pyrazole with 3-aminopyridine (82% purity, 80°C, THF solvent). Properties: Melting point = 126–127°C; lower lipophilicity than ethylphenyl analogs due to the polar pyridine ring.
- N-(Pyridin-2-yl)-1H-pyrazol-4-amine (Table 2, entry 2l ): Structure: Pyridin-2-yl substituent instead of ethylphenyl. Synthesis: Similar to entry 2k but with 2-aminopyridine. Properties: Higher melting point (173–174°C), suggesting stronger intermolecular interactions (e.g., hydrogen bonding via pyridine nitrogen).
3-(4-Ethylphenyl)-1H-pyrazol-5-amine (Intermediate 15 ):
- Structure : Ethylphenyl group at pyrazole’s 3-position (vs. 4-position in the target compound).
- Synthesis : Prepared from 3-(4-ethylphenyl)-3-oxopropanenitrile and hydrazine.
- Relevance : Positional isomerism may alter electronic properties and binding affinities in biological systems.
Pyrazole Derivatives with Alternative Substituents
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine :
- Structure : Cyclopropyl and pyridin-3-yl substituents.
- Synthesis : Copper-catalyzed coupling (17.9% yield, 35°C, DMSO solvent).
- Properties : Melting point = 104–107°C; reduced steric bulk compared to ethylphenyl analogs.
1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine (2.3k ):
- Structure : Tetrahydro-2H-pyran and trifluoromethylphenyl groups.
- Properties : Enhanced hydrophobicity due to CF₃ group; HRMS m/z = 277.0943 [M+H]⁺.
Non-Pyrazole Heterocyclic Analogs
iCRT3 (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) :
- Structure : Oxazole core with a 4-ethylphenyl group.
- Function : Wnt/β-catenin pathway inhibitor; distinct bioactivity compared to pyrazole amines.
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) :
- Structure : Triazole core with ethylphenyl and pyridinyl groups.
- Application : Mosquito larval repellent; demonstrates how core heterocycle influences biological targeting.
Tabulated Comparison of Key Compounds
Key Research Findings and Implications
- Synthetic Accessibility : Palladium-catalyzed methods achieve higher yields (>80%) for pyrazol-4-amine derivatives compared to copper-mediated routes (~17.9%) .
- Biological Specificity : While pyrazole amines are often explored as kinase inhibitors, triazole- or oxazole-based analogs (e.g., VUAA1, iCRT3) exhibit divergent activities, underscoring the role of heterocycle choice in target engagement .
Biological Activity
N-(4-Ethylphenyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. It is known to bind to various enzymes and receptors, modulating their activity. For instance, it has been observed to inhibit the activity of enzymes involved in inflammatory pathways, leading to notable anti-inflammatory effects .
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : In vitro studies suggest that this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators in inflammatory responses .
- Anticancer Properties : Recent findings indicate that derivatives of pyrazole compounds, including this compound, show promising results against various cancer cell lines. For example, similar compounds have demonstrated sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines with GI50 values ranging from 0.127 to 0.560 µM .
- Antimicrobial Activity : Pyrazole derivatives have also been tested for their antimicrobial properties. While specific data for this compound is limited, related compounds have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study examining the anti-inflammatory properties of pyrazole derivatives found that treatment with this compound led to a marked decrease in inflammatory markers in vitro. The compound was tested at various concentrations, showing a dose-dependent response in inhibiting TNF-α production.
Case Study: Anticancer Activity
In another study focused on anticancer properties, this compound was compared with other pyrazole derivatives. It was found to induce apoptosis in ovarian cancer cells by reducing the phosphorylation of retinoblastoma protein and arresting the cell cycle at the S and G2/M phases. These findings highlight the potential for developing this compound into a therapeutic agent for cancer treatment .
Q & A
Q. What are the optimal synthetic routes for N-(4-Ethylphenyl)-1H-pyrazol-4-amine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example:
- Step 1 : Condensation of 4-aminopyrazole with 4-ethylphenyl halides using Pd catalysts (e.g., Suzuki coupling) under inert atmospheres .
- Step 2 : Optimization via temperature control (80–120°C) and solvent selection (e.g., DMF or THF) to enhance regioselectivity .
- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol improves purity (>95%) .
- Key Data : Yields range from 50–75% depending on substituent reactivity and catalyst loading .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : and NMR confirm regiochemistry (e.g., pyrazole ring substitution) and amine proton environments (δ 6.8–7.2 ppm for aromatic protons; δ 3.5–4.0 ppm for NH) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 216.124) .
- X-ray Crystallography : Resolves 3D structure (e.g., SHELX programs for space group determination and bond angle analysis) .
Q. How can researchers screen this compound for biological activity?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Dose-response curves (IC) against kinases or cytochrome P450 isoforms .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC values in µM range) .
- Controls : Include reference inhibitors (e.g., staurosporine) and vehicle controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target specificity?
- Methodological Answer :
- Substituent Variation : Replace ethyl with electron-withdrawing groups (e.g., -F, -CF) to modulate electronic effects on binding .
- Bioisosteres : Swap pyrazole with triazole rings to assess impact on metabolic stability .
- Data Analysis : Compare IC values across analogs; use molecular docking (e.g., AutoDock Vina) to predict binding modes .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Orthogonal Assays : Test cytotoxicity in parallel with apoptosis markers (e.g., caspase-3 activation) to rule off-target effects .
- Dose Optimization : Use Hill slopes to identify non-linear responses indicative of allosteric interactions .
Q. What computational strategies are effective in predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : SwissADME or QikProp for logP (target: 2–3), CYP inhibition profiles, and bioavailability scores .
- Metabolic Stability : Microsomal incubation (human liver microsomes) + LC-MS to identify major metabolites .
- MD Simulations : GROMACS for assessing membrane permeability (e.g., BBB penetration) .
Q. How can crystallographic data resolve ambiguities in the protonation state of this compound under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
